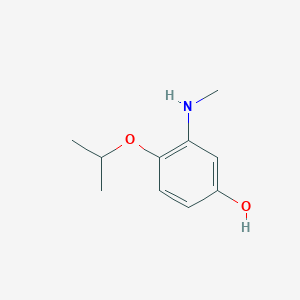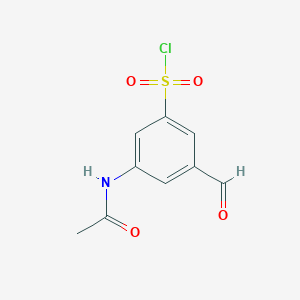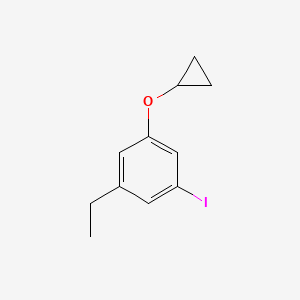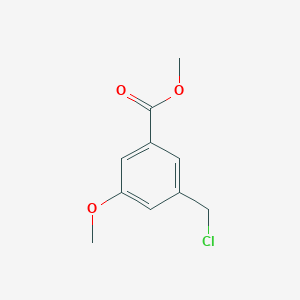
Methyl 3-(chloromethyl)-5-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chloromethyl)-5-methoxybenzoate: is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, featuring a chloromethyl group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 3-hydroxybenzoic acid.
Esterification: The hydroxyl group is first methylated using methanol and an acid catalyst to form methyl 3-hydroxybenzoate.
Chloromethylation: The methyl ester is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This introduces the chloromethyl group at the 3-position of the benzene ring.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The methoxy group can serve as a protecting group for hydroxyl functionalities during multi-step synthesis.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Biochemical Studies: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry:
Polymer Chemistry: Used in the synthesis of specialty polymers and resins.
Agrochemicals: Intermediate in the production of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of methyl 3-(chloromethyl)-5-methoxybenzoate largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance, making certain positions more reactive.
Comparaison Avec Des Composés Similaires
Methyl 3-(bromomethyl)-5-methoxybenzoate: Similar structure but with a bromomethyl group instead of chloromethyl.
Methyl 3-(hydroxymethyl)-5-methoxybenzoate: Contains a hydroxymethyl group instead of chloromethyl.
Methyl 3-(methoxymethyl)-5-methoxybenzoate: Features a methoxymethyl group.
Uniqueness:
Reactivity: The chloromethyl group in methyl 3-(chloromethyl)-5-methoxybenzoate is more reactive towards nucleophiles compared to the bromomethyl and methoxymethyl groups.
Applications: Its unique reactivity makes it a valuable intermediate in the synthesis of various complex molecules, especially in pharmaceutical and agrochemical industries.
Propriétés
Formule moléculaire |
C10H11ClO3 |
|---|---|
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
methyl 3-(chloromethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5H,6H2,1-2H3 |
Clé InChI |
GKBQFOVJFIOQFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
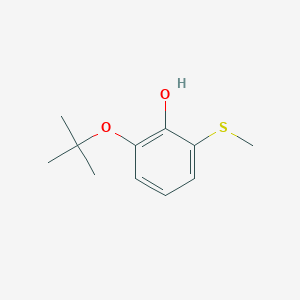
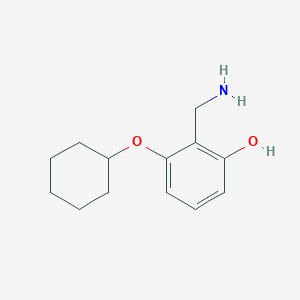
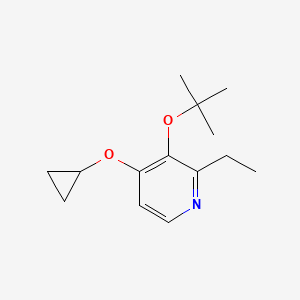
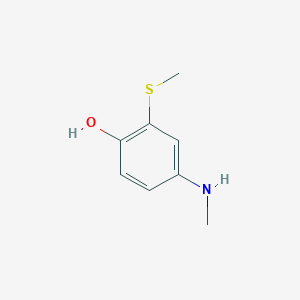
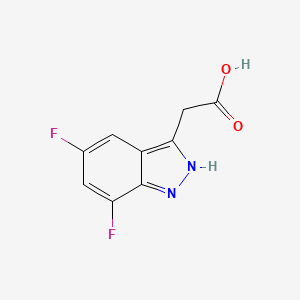
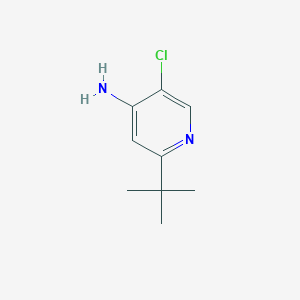
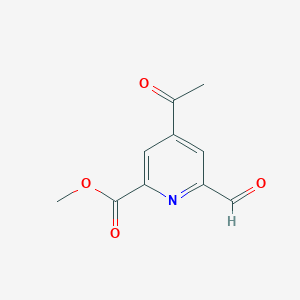
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
